[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl](thiomorpholin-4-yl)methanone
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Overview
Description
4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is a chemical compound with the molecular formula C13H13ClN4OS It is a member of the triazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the Thiomorpholine Moiety: This can be done through a nucleophilic substitution reaction where the triazole derivative reacts with thiomorpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the thiomorpholine moiety can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE
- 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE
Uniqueness
4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is unique due to the position of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the thiomorpholine moiety also adds to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13ClN4OS |
---|---|
Molecular Weight |
308.79 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-1-3-11(4-2-10)18-9-12(15-16-18)13(19)17-5-7-20-8-6-17/h1-4,9H,5-8H2 |
InChI Key |
NZZZBUIUGOTELG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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